Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate
Description
Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate is a synthetic derivative of the tropane alkaloid scaffold, characterized by an 8-methyl-8-azabicyclo[3.2.1]octane core with a tert-butyl carbamate group at position 2. This compound is structurally related to naturally occurring tropane alkaloids like atropine and hyoscyamine but differs in its substitution pattern.
Key structural features include:
- Bicyclic framework: The 8-azabicyclo[3.2.1]octane system, which confers rigidity and stereochemical complexity.
- Substituents: The 8-methyl group and the Boc-protected carbamate at position 3, which influence solubility, stability, and reactivity.
Properties
IUPAC Name |
tert-butyl N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-9-7-10-5-6-11(8-9)15(10)4/h9-11H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENUDNYKZHNMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Neuropharmacological Applications:
Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate has shown promise in neuropharmacology, particularly in the development of drugs targeting neurological disorders such as Alzheimer's disease. Its structure allows it to interact with neurotransmitter systems, potentially enhancing cognitive function and memory retention.
Case Study:
In a study examining the effects of similar azabicyclic compounds on cholinergic receptors, researchers found that modifications to the bicyclic structure can lead to increased binding affinity and selectivity for specific receptor subtypes, suggesting potential therapeutic benefits in treating cognitive impairments associated with neurodegenerative diseases .
2. Antidepressant Activity:
Research indicates that compounds with similar structural motifs may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. This compound could be explored further in this context.
Material Science Applications
1. Polymer Chemistry:
The compound's carbamate functionality allows it to act as a building block in the synthesis of polymers with specific mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance performance characteristics such as flexibility and resistance to degradation.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Tensile Strength | 25 MPa |
| Elongation at Break | 300% |
| Thermal Decomposition Temp | 250°C |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets within the body. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Atropine
- Structure: (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate .
- Key Differences: Position 3 substitution: Ester (phenylpropanoate) vs. carbamate. Biological Activity: Anticholinergic agent (muscarinic receptor antagonist) .
- Molecular Weight : 289.4 g/mol vs. 226.3 g/mol for the target compound .
Hyoscyamine
- Structure: (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate .
- Key Differences :
- Stereochemistry: Hyoscyamine has a specific (1R,3R,5S) configuration critical for activity.
- Functional Group: Ester linkage vs. carbamate.
- Activity : Similar anticholinergic effects as atropine but with stereospecific potency .
Scopolamine
Tropisetron
Fluorotropacocaine
Tropine-3-mesylate
- Structure : (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate .
- Key Differences :
- Mesylate (sulfonate ester) group at position 3.
- Utility : Intermediate in synthesis due to its leaving group properties .
Other Carbamate Derivatives
tert-Butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate
tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structure : Hydroxyl group at position 3 with Boc protection at position 8 .
- Key Differences :
- Additional hydroxyl group enhances polarity.
Structural and Functional Analysis Table
Key Findings and Implications
Substituent Effects :
- Ester vs. Carbamate : Esters (e.g., atropine, tropisetron) are associated with receptor binding (anticholinergic, antiemetic). Carbamates (e.g., target compound) are typically used as protecting groups or intermediates .
- Positional Isomerism : Carbamate placement at position 3 vs. 8 alters steric hindrance and synthetic utility .
Stereochemical Sensitivity :
- Natural alkaloids (hyoscyamine, scopolamine) require specific stereochemistry for activity, whereas synthetic derivatives may tolerate variability .
Safety Considerations: Similar compounds (e.g., (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol) exhibit skin/eye irritation hazards, emphasizing careful handling .
Pharmacological Potential: The target compound’s Boc group suggests utility in prodrug design or peptide synthesis, contrasting with bioactive esters in clinical agents .
Biological Activity
Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate, also known by its CAS number 1149387-87-0, is a compound of significant interest in medicinal chemistry. Its unique bicyclic structure and the presence of a carbamate functional group suggest potential biological activities, particularly in the context of receptor interactions and therapeutic applications.
Chemical Structure
The compound features a bicyclic azabicyclo[3.2.1]octane framework, which is known for its ability to interact with various biological targets, including neurotransmitter receptors. The tert-butyl and carbamate groups contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Receptor Binding :
- Cytotoxicity :
- Neuropharmacological Effects :
Study 1: Sigma Receptor Ligands in Oncology
A recent study investigated a series of σ2 receptor ligands, including derivatives of azabicyclo compounds. It was found that certain ligands could effectively induce apoptosis in pancreatic cancer cells through caspase activation and modulation of NF-kB pathways . This highlights the potential of this compound as a candidate for further development in cancer therapies.
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of similar azabicyclo compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer's disease .
Data Table: Biological Activity Summary
Q & A
What are the standard synthetic routes for Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate?
Basic Research Focus
The compound is synthesized via carbamate formation using tert-butyl carbamate and the azabicyclo[3.2.1]octane scaffold. A common method involves coupling under basic conditions (e.g., potassium carbonate in DMF at 100°C) with yields up to 85% . Key steps include:
- Substrate activation : Use of tert-butyl carbamate as a protecting group.
- Coupling conditions : Optimization of temperature (100°C) and solvent polarity (DMF) to stabilize intermediates.
- Purification : Chromatography or crystallization to isolate the product .
How can researchers characterize the stereochemical configuration of this compound?
Advanced Research Focus
Stereochemical analysis is critical due to the bicyclic structure’s rigidity. Methodologies include:
- X-ray crystallography : Resolves the anti-configuration of the tert-butyl group relative to the azabicyclo system .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, validated with reference standards .
- NMR spectroscopy : H and C NMR detect axial-equatorial proton splitting in the bicyclo[3.2.1]octane ring (e.g., δ 3.2–4.1 ppm for bridgehead protons) .
What safety protocols are essential for handling this compound?
Basic Research Focus
The compound exhibits moderate toxicity (GHS Category 2 for skin/eye irritation). Key protocols:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal exposure .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of dust/aerosols.
- Storage : Maintain at 2–8°C in inert atmospheres to avoid degradation .
- Spill management : Collect residues in closed containers for licensed disposal .
How can reaction efficiency be improved during coupling steps?
Advanced Research Focus
Optimization strategies include:
- Catalyst screening : Palladium or copper catalysts may enhance coupling yields for azabicyclo intermediates .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of the azabicyclo substrate.
- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) reduces side reactions like tert-butyl deprotection .
- Additives : Use of molecular sieves to scavenge water and stabilize reactive intermediates .
What analytical techniques validate purity in pharmacological studies?
Advanced Research Focus
Purity (>95%) is validated via:
- HPLC-UV/MS : Reverse-phase C18 columns with acetonitrile/water gradients; monitor λ = 210–254 nm for carbamate absorption .
- Elemental analysis : Confirm C, H, N content (e.g., CHNO requires C 63.69%, H 9.80%) .
- Karl Fischer titration : Detect residual moisture (<0.5%) to ensure stability during storage .
How do structural modifications impact receptor binding affinity?
Advanced Research Focus
The azabicyclo[3.2.1]octane core mimics tropane alkaloids, influencing receptor interactions:
- Tert-butyl group : Enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration for CNS targets .
- Carbamate substitution : Modulates selectivity for muscarinic vs. nicotinic receptors. For example, fluorobenzoyl analogs (e.g., fluorotropacocaine) show varied binding to dopamine transporters .
- Stereochemical effects : Anti-configuration increases affinity for σ-receptors compared to syn-isomers .
What contradictions exist in pharmacological data for this compound?
Advanced Research Focus
Discrepancies arise in:
- Receptor selectivity : Some studies report muscarinic M antagonism (IC ~50 nM), while others highlight σ-1 receptor binding (K ~120 nM) .
- Metabolic stability : Rat liver microsome assays show variable half-lives (t = 15–45 min), possibly due to cytochrome P450 isoform differences .
- Toxicity profiles : While non-carcinogenic in Ames tests, high doses (≥100 mg/kg) in rodents induce neuroexcitation, suggesting species-specific thresholds .
What are the applications of this compound in drug discovery?
Basic Research Focus
The compound serves as:
- Intermediate : For synthesizing psychoactive agents (e.g., fluorotropacocaine analogs) .
- Protecting group : The tert-butyl carbamate shields amines during multi-step syntheses of tropane-derived pharmaceuticals .
- Tool compound : Used in receptor binding assays to study cholinergic and dopaminergic pathways .
How does the compound’s stability vary under different storage conditions?
Basic Research Focus
Stability data indicate:
- Thermal degradation : Decomposition occurs at >40°C, releasing CO and tert-butanol.
- Light sensitivity : UV exposure accelerates carbamate hydrolysis; store in amber vials .
- pH effects : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly in acidic conditions (pH <3) .
What computational methods predict its pharmacokinetic properties?
Advanced Research Focus
In silico tools include:
- Molecular docking (AutoDock Vina) : Models interactions with muscarinic receptors (PDB: 5CXV) .
- ADMET prediction (SwissADME) : Estimates moderate bioavailability (F ≈ 30%) due to high polar surface area (49.8 Ų) .
- MD simulations (GROMACS) : Analyzes conformational flexibility of the azabicyclo ring in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
